2-Chlorophenol

Overview

Description

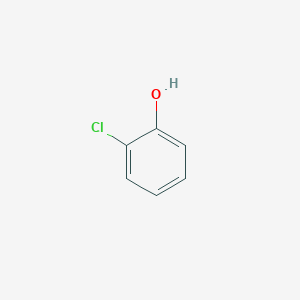

2-Chlorophenol (2-CP; C₆H₅ClO) is an ortho-chlorinated derivative of phenol, characterized by a chlorine atom substituted at the second position of the benzene ring . It is a colorless to amber liquid at room temperature, distinguishing it from most other chlorophenols, which are solids . Classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA), 2-CP exhibits high toxicity, carcinogenicity, environmental persistence, and low biodegradability . It is widely used in agrochemicals, pharmaceuticals, and disinfectants, but its environmental and health risks necessitate rigorous regulation and advanced removal strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorophenol can be synthesized through the electrophilic chlorination of phenol. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the ortho position .

Industrial Production Methods: Industrial production of this compound often involves the direct chlorination of phenol using chlorine gas. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to control the reaction temperature and improve yield. The process is optimized to minimize the formation of other chlorophenol isomers .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of the chlorine atom, this compound readily participates in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) to form catechol or by ammonia (NH3) to form 2-aminophenol.

Oxidation: this compound can be oxidized to form corresponding quinones.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for halogenation.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.

Major Products:

Nitration: 2-Chloro-4-nitrophenol

Sulfonation: 2-Chloro-4-sulfonic acid

Halogenation: 2,4-Dichlorophenol

Hydroxylation: Catechol

Amination: 2-Aminophenol

Scientific Research Applications

Chemical Synthesis

2-Chlorophenol serves as a vital intermediate in the production of several chemical compounds:

- Phenolic Resins : It is used in the synthesis of phenolic resins, which are essential in adhesives, coatings, and plastics.

- Pesticides and Herbicides : 2-CP is involved in the manufacture of various pesticides and herbicides, contributing to agricultural productivity .

- Pharmaceuticals : The compound is also utilized in the synthesis of pharmaceuticals, enhancing the development of medicinal products .

Environmental Remediation

This compound is frequently studied for its degradation in contaminated environments. Various methods have been developed to remove or degrade this compound from wastewater and soil:

- Fenton and Photo-Fenton Processes : Research has shown that 2-CP can be effectively degraded using Fenton's reagent, achieving up to 100% removal efficiency when combined with ultraviolet radiation. This method enhances mineralization efficiency significantly .

| Method | Removal Efficiency | Conditions |

|---|---|---|

| Fenton Process | 60% | 30 min reaction time |

| Photo-Fenton Process | 100% | UV radiation applied |

- Persulfate Activation : Recent studies indicate that persulfate activated by biochar-supported nanoscale zero-valent iron (BC@S-nZVI) can achieve complete degradation of 2-CP within 48 hours under optimal conditions. This method shows promise for treating groundwater contaminated with organic pollutants .

Toxicity Studies

The toxicity and genotoxicity of this compound have been extensively studied due to its potential harmful effects on aquatic and human life:

- Aquatic Toxicity : Experiments have demonstrated that 2-CP induces dose-dependent toxic effects on marine bacteria (e.g., Vibrio fischeri) and fish species such as Carassius auratus. These studies highlight the compound's ability to cause genotoxic effects, raising concerns about its presence in aquatic ecosystems .

| Organism | Effect | Test Method |

|---|---|---|

| Vibrio fischeri | Toxicity | Bioassay |

| Carassius auratus | Genotoxicity | Micronuclei induction |

Industrial Uses

Beyond its role as a chemical intermediate, this compound has practical applications in various industries:

- Solvent for Polyester Fibers : It is used as a solvent in the production of polyester fibers, contributing to the textile industry .

- Biocides and Antiseptics : Historically, chlorophenols have been employed as biocides; however, their usage has declined due to safety concerns. Nonetheless, 2-CP remains relevant for specific applications where effective microbial control is necessary .

Case Studies

Several case studies illustrate the effectiveness of different remediation techniques for this compound:

- Fenton Process Optimization : A study optimized the Fenton process by adjusting pH levels and reactant concentrations, achieving significant degradation rates for 2-CP in laboratory settings.

- Electrocatalytic Degradation : Research highlighted the use of advanced electrocatalysts for degrading halogenated organic pollutants like 2-CP, demonstrating improved reaction rates compared to traditional methods .

Mechanism of Action

The mechanism of action of 2-chlorophenol involves its interaction with cellular components, leading to various biochemical effects. It is known to inhibit oxidative phosphorylation by uncoupling the electron transport chain, which disrupts ATP synthesis. This mechanism is similar to other chlorophenols, where the degree of chlorination influences the strength of the uncoupling effect . Additionally, this compound can interact with mitogen-activated protein kinase pathways, affecting cellular signaling and function .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Table 1: Key Properties of 2-CP and Related Chlorophenols

| Compound | State at RT | Melting Point (°C) | pKa | Water Solubility (g/L) |

|---|---|---|---|---|

| 2-Chlorophenol | Liquid | 8.7 | 8.52 | 28.5 |

| 4-Chlorophenol | Solid | 43.5 | 9.38 | 27.0 |

| 2,4-Dichlorophenol | Solid | 45.0 | 7.85 | 4.5 |

| Phenol | Solid | 40.5 | 9.99 | 83.0 |

| o-Cresol | Liquid | 30.9 | 10.2 | 21.0 |

- Structural Differences : The ortho substitution in 2-CP reduces steric hindrance compared to para-substituted 4-CP, influencing reactivity and interactions with solvents or catalysts .

- Physical State : 2-CP is liquid at room temperature, unlike 4-CP and 2,4-DCP, which are solids .

- pKa and Solubility : 2-CP’s lower pKa (8.52 vs. 9.38 for 4-CP) enhances its deprotonation in alkaline conditions, improving oxidative degradation efficiency .

Environmental Behavior and Toxicity

- It disrupts cellular membranes and exhibits mutagenic effects at concentrations as low as 1 mg/L .

- Degradation Resistance: 2-CP’s environmental persistence exceeds that of phenol due to its stable C-Cl bond and resistance to microbial breakdown . In contrast, 4-CP degrades more readily under UV/H₂O₂ systems .

Extraction and Adsorption Efficiency

Table 2: Extraction Efficiency of Phenolic Compounds Using Ionic Liquids (ILs)

| IL Type | 2-CP Efficiency | Phenol Efficiency | o-Cresol Efficiency |

|---|---|---|---|

| [1P1Mpip][NTf2] | >90% | 85% | 75% |

| [1P3Mpy][NTf2] | >90% | 80% | 70% |

| [1P1Mpyr][NTf2] | ~95% | ~95% | ~95% |

- IL Performance: 2-CP shows superior extraction efficiency (>90%) with [NTf2]-based ILs compared to phenol and o-cresol, attributed to stronger hydrogen bonding and hydrophobic interactions . However, some ILs (e.g., [1P1Mpyr][NTf2]) exhibit similar efficiencies for all phenolics due to balanced solvation effects .

- Adsorption: Activated carbon from orange/banana husk achieves 60% 2-CP removal at pH 5, outperforming phenol due to higher hydrophobicity . Hypercrosslinked resins show chemisorption for 2,4,6-TCP but physical adsorption for 2-CP .

Degradation Kinetics and Methods

Table 3: Degradation Efficiency of 2-CP vs. 4-CP

| Method | 2-CP Degradation | 4-CP Degradation | Optimal Conditions |

|---|---|---|---|

| Dielectric Barrier Plasma | 79.4% (pH 10) | 53.5% (pH 10) | Alkaline conditions |

| Photo-Fenton Process | 90% (pH 3–4) | N/A | H₂O₂: 25% COD; 90 min |

| Ultrasound + TiO₂ Catalyst | 85% | N/A | 40°C, 200 W/cm² intensity |

- Plasma Reactors : 2-CP degrades more efficiently (79.4%) than 4-CP (53.5%) under alkaline conditions due to enhanced hydroxyl radical activity .

- Advanced Oxidation : The photo-Fenton process achieves 90% 2-CP removal at pH 3–4, following second-order kinetics . Ultrasound combined with TiO₂ increases degradation rates tenfold by enhancing catalyst activation .

- Biodegradation: Immobilized activated sludge mineralizes 2-CP, releasing stoichiometric chloride ions, but requires longer retention times than phenol degradation .

pH-Dependent Behavior

- Deprotonation : At pH 10, 2-CP (pKa 8.52) exists predominantly in deprotonated form, facilitating oxidation by OH radicals. At pH 4, protonated 2-CP reacts less efficiently .

- Comparison with 4-CP : 4-CP’s higher pKa (9.38) delays deprotonation, reducing its degradation rate in alkaline media compared to 2-CP .

Biological Activity

2-Chlorophenol (2-CP) is a chlorinated aromatic compound widely used in various industrial applications, including as a precursor for the synthesis of herbicides and disinfectants. Understanding its biological activity is crucial due to its potential impact on human health and environmental ecosystems. This article explores the biological effects, toxicity, and metabolic pathways associated with this compound, supported by case studies and research findings.

- Chemical Formula : C₆H₄ClO

- Molecular Weight : 128.56 g/mol

- CAS Number : 95-57-8

Toxicological Profile

This compound exhibits significant biological activity, primarily through its effects on various organ systems. Research indicates that exposure to 2-CP can lead to:

- Neurotoxicity : Animal studies have reported symptoms such as lethargy, tremors, and convulsions following exposure to high doses of 2-CP . A notable case involved a human fatality linked to seizures after exposure to 2,4-dichlorophenol (a related compound), suggesting similar neurotoxic potential for 2-CP .

- Hepatotoxicity : Studies indicate that chlorophenols, including 2-CP, can induce liver damage. In animal models, significant liver dysfunction was observed following acute and chronic exposure .

- Reproductive and Developmental Effects : Limited data suggest potential reproductive toxicity, although specific studies on 2-CP are scarce. The effects of related compounds indicate possible risks .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. It is known to impair aquatic life, with studies showing toxic effects on various freshwater species:

| Species | LC50 (mg/L) | Reference |

|---|---|---|

| Daphnia magna | 7.43 | |

| Goldfish (Carassius auratus) | 4.39 | |

| Fathead minnow (Pimephales promelas) | 2.58 |

These findings highlight the need for monitoring and managing water quality in environments where chlorinated phenols may be present.

Metabolism and Biodegradation

Microbial degradation studies have shown that certain bacteria can metabolize this compound effectively. Notably, an Arthrobacter species has demonstrated the ability to dechlorinate and degrade aromatic rings of chlorophenols . This biotransformation is critical for bioremediation strategies aimed at reducing environmental contamination.

Case Studies

- Occupational Exposure : A study involving workers exposed to chlorophenols revealed increased incidences of liver dysfunction and neurological symptoms, underscoring the occupational hazards associated with these compounds .

- Aquatic Toxicity Assessment : Research conducted on the effects of this compound on bluegill fish indicated that even low concentrations could affect fish flavor profiles significantly, leading to severe consumer complaints .

Q & A

Basic Questions

Q. What are the key experimental variables influencing 2-chlorophenol (2-CP) adsorption efficiency in aqueous solutions?

The adsorption efficiency of 2-CP is influenced by pH, initial concentration, contact time, temperature, and adsorbent dosage. For instance, using nano zero-valent iron (nZVI), optimal removal (100%) was achieved at pH 4, 5 mg/L initial concentration, 70 minutes contact time, and 1.33 g dosage . Higher initial concentrations reduce removal efficiency due to active site saturation on adsorbents. Statistical methods like Central Composite Design (CCD) and Response Surface Methodology (RSM) are critical for evaluating variable interactions .

Q. Which analytical techniques are used to quantify this compound in environmental samples?

- UV-Vis Spectrophotometry : Utilized at λmax = 520 nm for residual concentration analysis .

- FTIR Spectroscopy : Confirms structural changes post-degradation, such as dechlorination .

- High-Performance Liquid Chromatography (HPLC)/Gas Chromatography-Mass Spectrometry (GC-MS) : Often used for precise quantification in complex matrices .

- Microtox Assay : Monitors toxicity changes during biodegradation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile or butyl rubber gloves (12–15 mil thickness) with >4-hour breakthrough time. Respiratory protection is unnecessary under normal conditions but required in emergencies with NIOSH-approved organic vapor filters .

- Hygiene Practices : Avoid contact with food/drinks and wash hands post-handling .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize 2-CP removal using nano zero-valent iron (nZVI)?

- Experimental Design : Apply CCD to evaluate five variables (pH, concentration, time, nZVI dosage, Fe powder dosage) across five levels (-2, -1, 0, 1, 2). For example, pH (2–10) and dosage (0.5–4.5 g) were tested .

- Modeling : A second-order polynomial equation predicts removal efficiency (R² = 0.9956). ANOVA validates significance, with p-values <0.05 indicating critical variables (e.g., pH and dosage) .

- Validation : Optimal conditions for nZVI include pH 4, 5 mg/L 2-CP, 70 minutes, and 1.33 g dosage, achieving 100% removal .

Q. How do mechanistic pathways differ between photocatalytic and enzymatic 2-CP degradation?

- Photocatalytic Degradation : Conducting polymer composites (e.g., PPy/MoS₂) generate reactive oxygen species under UV/sunlight. Efficiency is measured via UV-Vis absorbance changes (e.g., 50 mg/L 2-CP degraded by 75% in 3 hours at pH 5) .

- Enzymatic Degradation : Trametes versicolor laccase removes chlorine via oxidative coupling. Optimal conditions include pH 5–6 and 30–40°C, monitored through dissolved oxygen consumption and FTIR .

Q. How to resolve discrepancies in reported optimal pH values for 2-CP degradation?

Conflicting pH optima arise from differing mechanisms:

- Adsorption (nZVI) : Peak efficiency at pH 4 due to electrostatic interactions between protonated nZVI surfaces and anionic 2-CP .

- Enzymatic (Laccase) : Activity peaks at pH 5–6, aligning with enzyme stability and substrate binding .

- Photocatalysis : pH 5 minimizes charge recombination in composites like PPy/MoS₂ .

Q. What are the implications of temperature-dependent dissociation constants (Ka) for 2-CP in environmental studies?

- High-Temperature Behavior : At 25–175°C, 2-CP’s Ka peaks at 125°C before declining, unlike 4-chlorophenol, which increases linearly. This affects its persistence in thermal wastewater treatments .

- Environmental Modeling : Ka variability must be incorporated into fate models for hydrothermal systems .

Q. How do advanced oxidation processes (AOPs) compare for 2-CP decomposition?

- UV/H₂O₂ : Generates hydroxyl radicals (·OH) with pseudo-first-order kinetics. Efficiency depends on H₂O₂ dosage and UV intensity .

- Supercritical Water Gasification : CO₂ as a transport medium enhances degradation via hydroxyl radical pathways, achieving >90% removal at 400°C .

Q. Methodological Tables

Table 1: Key Variables in CCD for 2-CP Adsorption

| Variable | Range | Optimal Value (nZVI) |

|---|---|---|

| pH | 2–10 | 4.0 |

| Initial Conc. | 5–25 mg/L | 5.0 mg/L |

| Contact Time | 10–130 minutes | 70 minutes |

| Dosage | 0.5–4.5 g | 1.33 g |

Table 2: Degradation Methods Comparison

| Method | Efficiency | Key Mechanism | Reference |

|---|---|---|---|

| nZVI Adsorption | 100% | Surface complexation | |

| Laccase | 85–90% | Oxidative dechlorination | |

| UV/H₂O₂ | >95% | ·OH radical attack |

Properties

IUPAC Name |

2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYQTSUDJAMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO, Array | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021544 | |

| Record name | 2-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c. | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.4 | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/ | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light amber liquid, Colorless to yellow brown liquid | |

CAS No. |

95-57-8, 25167-80-0 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-CHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9KAV4K6BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.